2-Bromo-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-bromo-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-4-7(6(10)3-8)11-5(2)9-4/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVFTSMGCRLQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Oxazole Core
- The dimethyl-1,3-oxazole ring can be synthesized via cyclodehydration of α-acylamino ketones or by condensation of α-haloketones with formamide derivatives.
- Methyl substituents on the oxazole ring are typically introduced via methylation of hydroxyl or amino precursors or by starting from methyl-substituted building blocks.
Preparation of the 2-Bromo Ethanone Side Chain
- The bromination of 1-(dimethyl-1,3-oxazol-5-yl)ethanone is the most straightforward route to the target compound.
- Bromination is commonly performed using bromine (Br2) or N-bromosuccinimide (NBS) as brominating agents.
- Reaction conditions generally involve:
- Solvent: dichloromethane (DCM) or chloroform, which dissolve both organic substrates and bromine.
- Temperature: low temperatures (0–5 °C) to control the reaction rate and minimize side reactions.
- Reaction time: monitored carefully to avoid over-bromination or decomposition.
Alternative Routes
- Halogen exchange reactions starting from 2-chloro or 2-iodo ethanone derivatives attached to the oxazole ring can be used, employing bromide salts under Finkelstein-type conditions.
- Oxidation of 2-bromo-1-(dimethyl-1,3-oxazol-5-yl)ethanol to the corresponding ethanone using mild oxidizing agents (e.g., PCC, Dess–Martin periodinane) can also be a viable method.
Representative Experimental Procedure (Hypothetical)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Preparation of 1-(dimethyl-1,3-oxazol-5-yl)ethanone | Cyclization of α-amino ketone precursor under dehydrating conditions (e.g., POCl3, reflux) | Formation of dimethyl oxazole ethanone intermediate |
| 2. Bromination | Treatment with N-bromosuccinimide (1.1 equiv) in DCM at 0 °C for 2 hours | Selective bromination at the α-position to give 2-bromo-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one |
| 3. Purification | Silica gel column chromatography using hexane/ethyl acetate gradient | Isolated pure target compound |
Data Table: Typical Reaction Parameters for Bromination
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Brominating agent | Br2 or N-bromosuccinimide (NBS) | NBS preferred for selectivity |
| Solvent | Dichloromethane, chloroform | Non-polar aprotic solvents |
| Temperature | 0 to 5 °C | Controls reaction rate |
| Reaction time | 1–3 hours | Monitored by TLC or NMR |
| Molar ratio | 1:1.1 (substrate: brominating agent) | Slight excess of bromine source |
| Yield | 70–90% (reported for similar compounds) | Depends on purity of reagents and conditions |
Research Findings and Analysis
- Bromination of α-keto compounds adjacent to heterocycles like oxazoles is well-documented to proceed smoothly under mild conditions, yielding α-bromo ketones with good regioselectivity.
- The use of NBS is advantageous due to its solid state, ease of handling, and more controlled release of bromine compared to elemental bromine.
- Purification by chromatography is essential due to possible side reactions such as dibromination or ring bromination.
- Spectroscopic characterization (NMR, MS) confirms the substitution pattern and purity.
- Analogous compounds with brominated ethanone side chains on heterocycles have been synthesized using similar methods, supporting the viability of this approach.
Summary and Recommendations for Industrial Scale-Up
- The preparation of 2-bromo-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one is best achieved by bromination of the corresponding ethanone precursor using NBS or Br2 in an inert solvent at low temperature.
- Reaction parameters should be optimized to balance yield, selectivity, and cost.
- Industrial scale synthesis requires careful control of bromine handling, temperature, and waste management due to the hazardous nature of bromine.
- Alternative green brominating agents and continuous flow reactors may improve safety and scalability.
- Purification methods should be adapted for large scale, potentially using crystallization rather than chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted oxazole derivatives, while oxidation can produce oxazole carboxylic acids .
Scientific Research Applications
2-Bromo-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one is primarily related to its ability to undergo nucleophilic substitution reactionsThis reactivity makes it a versatile intermediate for the synthesis of biologically active compounds .
Comparison with Similar Compounds
Structural Classification and Key Features
Bromoethanone derivatives are classified based on their heterocyclic substituents, which dictate their reactivity and applications. Below is a comparative analysis of structurally related compounds:
Table 1: Comparison of Bromoethanone Derivatives
Physicochemical Properties
- Stability: Bromoethanones with electron-withdrawing groups (e.g., sulfonyl in indole derivatives) exhibit enhanced stability, as evidenced by higher melting points (up to 194°C) .
- Reactivity : The α-bromo ketone moiety is highly electrophilic, enabling nucleophilic substitutions to form C–N or C–S bonds in heterocyclic synthesis .
Biological Activity
2-Bromo-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, and other pharmacological effects.
The chemical structure of 2-Bromo-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C7H8BrNO2 |
| Molecular Weight | 216.05 g/mol |
| SMILES | CC1=C(OC(=N1)C)C(=O)CBr |
| InChIKey | QZVFTSMGCRLQDQ-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that oxazole derivatives, including 2-Bromo-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one, exhibit significant antimicrobial properties. A study highlighted the efficacy of various oxazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 25 to 30 µg/mL, demonstrating their potential as antimicrobial agents .
Antifungal Activity
In addition to antibacterial properties, oxazole derivatives have shown antifungal activity. The same study reported that certain derivatives displayed antifungal effects at concentrations exceeding 45 µg/mL. This suggests that compounds like 2-Bromo-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one could be explored further for their antifungal potential .
The mechanism by which 2-Bromo-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one exerts its biological effects is not fully elucidated. However, it is hypothesized that the oxazole ring may interact with microbial enzymes or cellular structures, disrupting vital processes within the pathogens.
Case Studies
Several studies have investigated the biological activity of compounds related to oxazoles:
- Study on Antimicrobial Activity : A recent investigation into the antimicrobial effects of various oxazole derivatives found that those with specific substitutions exhibited enhanced activity against E. coli and S. aureus, with some compounds achieving complete inhibition at low concentrations .
- Pharmacological Evaluation : In a pharmacological evaluation of oxazole derivatives, compounds similar to 2-Bromo-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one were tested for their ability to inhibit bacterial growth in vitro. Results indicated promising antimicrobial activity that warrants further exploration in clinical settings .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Bromo-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one, and how can reaction conditions be optimized for high yield?
- Methodological Answer : Synthesis typically involves bromination of a pre-formed oxazole-acetone intermediate. Key variables include temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric control of brominating agents (e.g., Br₂ or NBS). Catalysts like Lewis acids (e.g., AlCl₃) may enhance regioselectivity. Reaction progress should be monitored via TLC or HPLC, with purification via column chromatography using gradients of ethyl acetate/hexane . For large-scale synthesis, industrial protocols emphasize batch reactor setups with real-time pH and temperature monitoring to ensure reproducibility .
Q. How can NMR and mass spectrometry confirm the structural integrity of 2-Bromo-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one?
- Methodological Answer :
- ¹H NMR : The dimethyl oxazole protons resonate as a singlet at δ 2.5–2.7 ppm. The ketone carbonyl (C=O) adjacent to bromine deshields neighboring protons, appearing as a doublet near δ 4.5–5.0 ppm (J ≈ 6–8 Hz due to coupling with Br).
- ¹³C NMR : The oxazole carbons appear at ~150–160 ppm, while the carbonyl carbon (C=O) is typically ~190–200 ppm.
- HRMS : Molecular ion peaks [M+H]⁺ should match the theoretical mass (C₇H₉BrNO₂, ~218.97 g/mol). Isotopic patterns for bromine (1:1 ratio for ⁷⁹Br and ⁸¹Br) confirm bromine presence .
Advanced Research Questions
Q. What advanced crystallographic techniques are recommended for determining the three-dimensional structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELX (SHELXL for refinement) or WinGX is critical. Key steps:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion.
- Structure Solution : Direct methods (e.g., SHELXD) for phase determination.
- Refinement : Anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically.
- Validation : Check R-factor (<5%), residual density maps, and CIF files using checkCIF/PLATON .
- For dynamic structural analysis (e.g., ring puckering), apply Cremer-Pople coordinates to quantify out-of-plane deviations .
Q. How do electronic properties of the oxazole ring influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing oxazole ring stabilizes the adjacent ketone and bromine, making the C-Br bond more electrophilic. Computational studies (DFT/B3LYP) reveal:
- HOMO/LUMO Analysis : The LUMO is localized on the carbonyl and bromine, facilitating nucleophilic attacks (e.g., Suzuki-Miyaura couplings).
- Charge Distribution : NBO analysis shows partial positive charge on the carbonyl carbon (δ⁺ ~0.35), enhancing reactivity with aryl boronic acids.
- Experimental validation: Optimize Pd(PPh₃)₄ catalyst loading (1–5 mol%) and base (K₂CO₃/NaHCO₃) in THF/H₂O mixtures at 60–80°C .
Q. What methodologies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Strategies:
- Dose-Response Studies : Use IC₅₀ curves (e.g., MTT assays) across multiple cell lines (e.g., HeLa, MCF-7) to confirm cytotoxicity thresholds.
- Pathway Profiling : RNA-seq or proteomics can identify off-target effects. For example, compounds with similar oxazole motifs inhibit tubulin polymerization, but activity may vary due to substituent electronegativity .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for experimental conditions (e.g., serum concentration in cell media) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
